
5-(Morpholin-4-yl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Morpholin-4-yl)pentanoic acid is a chemical compound that is part of a broader class of morpholine derivatives. Morpholine is a heterocyclic amine, consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The derivatives of morpholine, such as those mentioned in the provided papers, have been studied for their pharmacological properties and potential therapeutic applications. For instance, morpholin-2-yl-phosphinic acids have been evaluated for their antagonistic effects on GABA(B) receptors in the brain . Another derivative, a morpholinyl-4-piperidinylacetic acid, has been identified as a potent VLA-4 antagonist with potential implications in treating airway inflammation .
Synthesis Analysis
The synthesis of morpholine derivatives is not explicitly detailed in the provided papers. However, the structure-activity relationship studies mentioned in the second paper suggest that the derivatives are synthesized by modifying a lead compound through the introduction of different functional groups to improve potency and selectivity . The synthesis of such compounds typically involves multi-step organic reactions, including the formation of amide bonds and the introduction of phosphinic acid groups, as seen in the first paper .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of the morpholine ring, which is modified with various substituents to achieve desired pharmacological effects. In the first paper, the morpholine ring is attached to a phosphinic acid moiety, which is further modified with cyclohexylmethyl groups and other substituents to interact with GABA(B) receptors . In the second paper, the morpholine ring is combined with a piperidinylacetic acid moiety, indicating a complex molecular architecture designed to target VLA-4 receptors .
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are likely to include interactions with biological targets such as receptors. The first paper describes how morpholin-2-yl-phosphinic acids act as antagonists to GABA(B) receptors, suggesting that these compounds can bind to the receptor sites and inhibit the action of agonists like baclofen . Similarly, the morpholinyl-4-piperidinylacetic acid derivative described in the second paper is designed to antagonize VLA-4 receptors, which play a role in inflammatory responses .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(Morpholin-4-yl)pentanoic acid are not directly provided, the properties of morpholine derivatives can be inferred based on their structure. These compounds are likely to be organic solids with moderate solubility in water and organic solvents. Their pharmacological potency, as indicated by IC50 values, suggests that they have a high affinity for their respective targets, which is a critical aspect of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Cognitive Enhancement Potential
- Procognitive and Neuroprotective Activity : 5-(Morpholin-4-yl)pentanoic acid has been identified as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), showing promise in the treatment of cognitive dysfunction associated with neurodegenerative diseases like Alzheimer's and schizophrenia. It exhibited both procognitive and neuroprotective properties in various models, suggesting its utility in treating such disorders (Roncarati et al., 2009).
Chemical Synthesis and Reactions
- Synthetic Applications : The compound has been used in a sequential aldol/Michael addition reaction catalyzed by morpholine, demonstrating an efficient method for synthesizing 1,3,5-triaryl-1,5-pentanediones. This method highlights the reduction of hazardous materials and costs in chemical synthesis (Lu et al., 2006).
- Conformational Study in Pharmaceuticals : It has also been involved in studies exploring the conformational behavior of pharmaceutical compounds like valsartan, a drug used for hypertension. These studies provide insights into the drug's behavior in solution, which is crucial for understanding its pharmacological properties (Li et al., 2007).
Pharmacological Research
- Antimycobacterial Activity : Research indicates that derivatives of 5-(Morpholin-4-yl)pentanoic acid have significant antimycobacterial activity, offering potential therapeutic avenues for treating tuberculosis (Raparti et al., 2009).
- GABA(B) Receptor Antagonism : Morpholin-2-yl-phosphinic acids, related to 5-(Morpholin-4-yl)pentanoic acid, have been found to be potent antagonists of GABA(B) receptors in the rat brain, suggesting implications for neurological and psychiatric conditions (Ong et al., 1998).
Organic Chemistry and Molecular Synthesis
- Role in Organic Synthesis : The compound has been employed in various organic synthesis reactions, demonstrating its versatility in the creation of complex molecules. For instance, its use in the synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives, which have potential in inhibiting tumor necrosis factor alpha and nitric oxide, highlights its importance in medicinal chemistry (Lei et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-morpholin-4-ylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c11-9(12)3-1-2-4-10-5-7-13-8-6-10/h1-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVYXFWQDRWOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

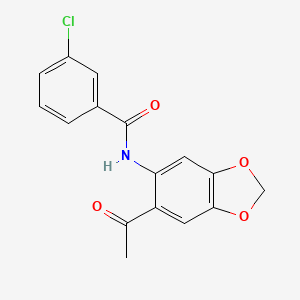
![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)
![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)
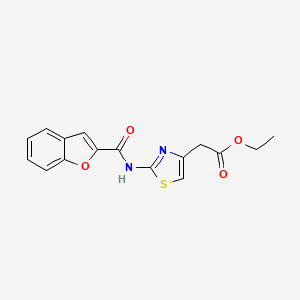

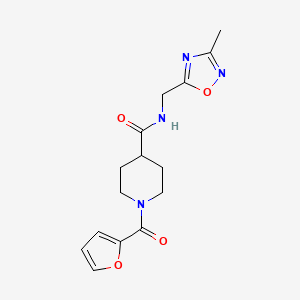
![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)
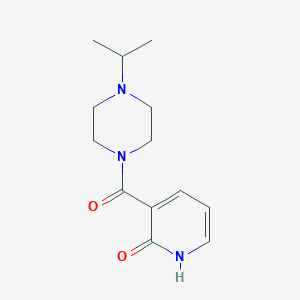
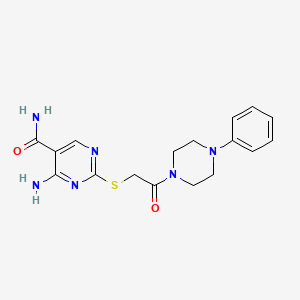
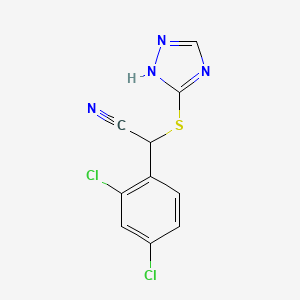

![5-(3-Morpholin-4-yl-3-oxopropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3004151.png)
